
2-(1-Trityl-1H-tetrazol-5-YL)phenylboronsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-(1-Trityl-5-tetrazolyl)phenylboronic acid is primarily recognized for its role in drug development, particularly as an intermediate in the synthesis of irbesartan, an antihypertensive medication. The compound's ability to form stable complexes with biologically relevant targets makes it a valuable building block in pharmaceutical chemistry.
Case Study: Synthesis of Irbesartan
- The conversion of 5-phenyl-1-trityl-1H-tetrazole into 2-(1-trityl-5-tetrazolyl)phenylboronic acid is a critical step in the synthesis of irbesartan. This process involves:
This method has demonstrated high yields and purity levels, making it a preferred approach for synthesizing irbesartan and similar compounds.
Inhibition Studies
Recent studies have explored the compound's potential as an inhibitor for various biological targets. For instance, it has been investigated for its inhibitory effects on the fat mass and obesity-associated protein (FTO), which is linked to obesity and cancer .
Inhibition Mechanism:
- Structure-based design approaches have been employed to develop selective inhibitors targeting FTO by utilizing derivatives of 2-(1-trityl-5-tetrazolyl)phenylboronic acid. These studies have shown promising results in inhibiting FTO activity, suggesting potential therapeutic applications in weight management and cancer treatment .
Table 1: Comparison of Inhibitory Potencies
Compound | Target Enzyme | IC50 (μM) | Reference |
---|---|---|---|
FG-2216 | FTO | 3.0 | |
2-(1-Trityl-5-tetrazolyl)phenylboronic acid | FTO | TBD | Current Study |
Other Inhibitors | Various | Varies |
This table summarizes the inhibitory potency of 2-(1-trityl-5-tetrazolyl)phenylboronic acid compared to known inhibitors.
Wirkmechanismus
Target of Action
It is known to act as a reagent in the synthesis of (biphenylmethyl)pyridone and (pyridylmethyl)pyridone pharmaceuticals . These pharmaceuticals are used for the treatment of glaucoma and diabetic retinopathy , suggesting that the compound may interact with targets related to these conditions.
Mode of Action
The compound interacts with its targets through the formation of C-C bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond formation, which is a key step in the synthesis of many pharmaceuticals .
Biochemical Pathways
The compound’s role in the synthesis of pharmaceuticals for glaucoma and diabetic retinopathy suggests it may influence pathways related to these conditions .
Result of Action
Its role in the synthesis of pharmaceuticals for glaucoma and diabetic retinopathy suggests it may have effects related to these conditions .
Action Environment
It’s known that the suzuki-miyaura reaction, which the compound is involved in, can be performed in water and toluene at temperatures between 25 and 85℃ . This suggests that temperature and solvent type may be important environmental factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-trityl-5-tetrazolyl)phenylboronic acid typically involves the reaction of trityl chloride with 5-aminotetrazole to form 1-trityl-1H-tetrazole. This intermediate is then reacted with phenylboronic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the process .
Industrial Production Methods
Industrial production of 2-(1-trityl-5-tetrazolyl)phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-trityl-5-tetrazolyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: It can undergo substitution reactions, particularly in the presence of halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include biaryltetrazole derivatives, which are synthesized via Suzuki-Miyaura cross-coupling reactions . These derivatives have significant applications in medicinal chemistry and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Tetrazol-5-yl)phenylboronic acid: This compound shares a similar structure but lacks the trityl group, which affects its reactivity and applications.
4-(1H-Tetrazol-5-yl)phenylboronic acid: Another similar compound with a different substitution pattern on the phenyl ring, leading to variations in its chemical properties and uses.
Uniqueness
2-(1-trityl-5-tetrazolyl)phenylboronic acid is unique due to the presence of the trityl group, which enhances its stability and reactivity in various chemical reactions . This makes it a valuable reagent in synthetic chemistry and a potential candidate for drug development .
Biologische Aktivität
2-(1-Trityl-5-tetrazolyl)phenylboronic acid is a boronic acid derivative notable for its unique structural features, including a phenylboronic acid moiety, a trityl group, and a tetrazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various therapeutic contexts.
Chemical Structure and Properties
- Molecular Formula : C26H21BN4O2
- Molecular Weight : Approximately 432.29 g/mol
- Structural Features :
- The presence of the tetrazole ring enhances the compound's ability to interact with metal ions and biological macromolecules.
- The trityl group contributes to the compound's stability and reactivity, making it a valuable candidate for further biological studies.
Preliminary studies indicate that the biological activity of 2-(1-trityl-5-tetrazolyl)phenylboronic acid may be attributed to its ability to bind with various biological targets, including enzymes and metal ions. The tetrazole moiety is particularly significant for its potential interactions in biological pathways.
Interaction Studies
Recent investigations have focused on the binding affinity of this compound with different biological macromolecules. Notably, its interaction with enzymes involved in metabolic pathways could suggest therapeutic implications, particularly in conditions related to metabolic dysregulation.
Case Studies and Research Findings
-
Inhibition Studies :
- Research has shown that compounds similar to 2-(1-trityl-5-tetrazolyl)phenylboronic acid can inhibit enzymes such as FTO (Fat Mass and Obesity-associated protein), which plays a critical role in regulating fat metabolism. Inhibition of FTO has been linked to potential weight management therapies .
- A comparative analysis of IC50 values for various inhibitors indicated that modifications in the boronic acid structure can significantly affect their potency against specific targets (see Table 1).
-
Potential Applications :
- The compound has been explored for its applications in synthesizing complex organic molecules through reactions like Suzuki-Miyaura cross-coupling. This highlights its versatility beyond just biological activity.
Data Tables
Compound Name | Key Features | IC50 (μM) |
---|---|---|
2-(1-Trityl-5-tetrazolyl)phenylboronic acid | Unique structure enhancing stability and reactivity | TBD |
FG-2216 | Potent FTO inhibitor | 3 |
Rhein | Known 2OG oxygenase inhibitor | 3.3 |
Table 1: Comparison of IC50 values for selected compounds against FTO
Eigenschaften
IUPAC Name |
[2-(1-trityltetrazol-5-yl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BN4O2/c32-27(33)24-19-11-10-18-23(24)25-28-29-30-31(25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,32-33H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOAZIDDOCSTQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438411 | |
Record name | 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144873-97-2 | |
Record name | 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid in Irbesartan synthesis?
A: 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid serves as a crucial building block in the synthesis of Irbesartan. [] The paper describes a novel process where this compound reacts with 2-butyl-3-(4-bromobenzyl)-1,3-diazospiro[4.4]non-1-ene-4-one. This reaction, facilitated by a specific solvent system and catalyst, leads to the formation of Irbesartan. This synthetic route highlights the importance of 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid in achieving a potentially more efficient and cost-effective production of Irbesartan.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.